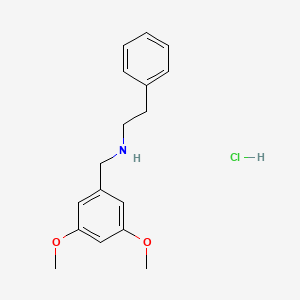

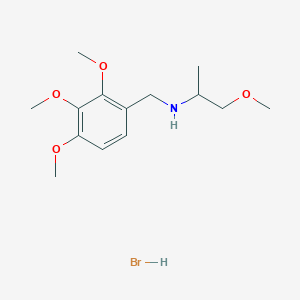

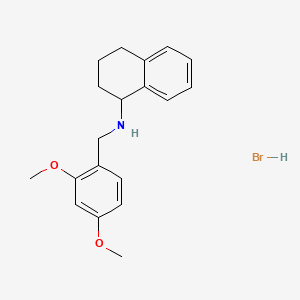

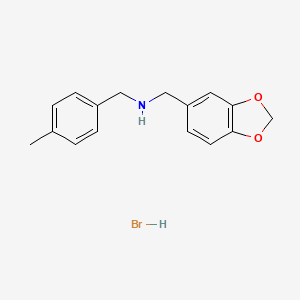

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide; 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

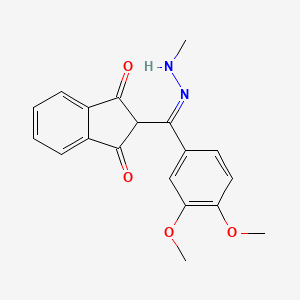

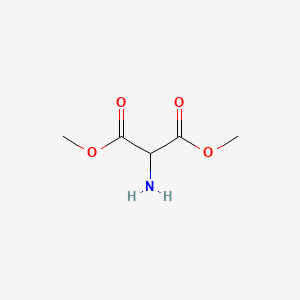

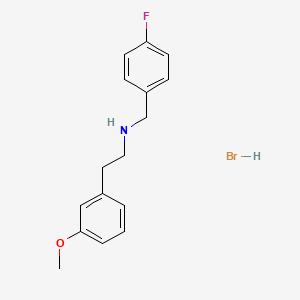

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO2.BrH/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Advanced Oxidation Processes

Research on advanced oxidation processes (AOPs) discusses the degradation of persistent compounds in the environment. While the specific chemical is not directly mentioned, similar compounds undergo oxidative degradation, leading to various by-products. Such processes are crucial for understanding the environmental fate and treatment of resistant organic molecules (Qutob et al., 2022).

Environmental Fate of Organic Compounds

A study on parabens, which, like benzodioxoles, are used in pharmaceuticals and personal care products, sheds light on the environmental impact, behavior, and fate of such compounds. This research is significant for understanding how similar organic compounds might behave in aquatic environments and their potential effects on ecosystems (Haman et al., 2015).

Catalytic Functionalization

Metalloporphyrin-catalyzed reactions, including hydroxylation and amination, are relevant to the study of organic compounds with complex structures. This area of research explores the selective functionalization of C-H bonds, a process that could be applicable to modifying or understanding the reactivity of compounds like "(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide" (Che et al., 2011).

Chemical Modifications and Applications

The study of xylan derivatives demonstrates the broad potential of chemical modifications to impart specific properties to biopolymers. This research is indicative of the methodologies that could be applied to similarly structured compounds for various applications, including drug delivery systems (Petzold-Welcke et al., 2014).

Analytical Methods for Compound Identification

Analytical techniques for identifying and quantifying compounds like methyl paraben in consumer products highlight the importance of accurate detection methods. These methods, including spectroscopy and chromatography, are essential for monitoring and studying the presence and concentration of specific compounds in complex matrices (Mallika J.B.N et al., 2014).

Safety and Hazards

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylphenyl)methanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.BrH/c1-12-2-4-13(5-3-12)9-17-10-14-6-7-15-16(8-14)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGKSTNWJYLYSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrobromide; 95%](/img/structure/B6351889.png)

![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)

amine hydrobromide; 95%](/img/structure/B6351942.png)